5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid
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Overview
Description
5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is an organic compound with the molecular formula C9H11ClO5S. It is a derivative of benzene sulfonic acid, where the benzene ring is substituted with a chlorine atom and a 2-(2-methoxyethoxy) group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid typically involves the chlorination of 2-(2-methoxyethoxy)benzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rates and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid involves its interaction with specific molecular targets and pathways. The chlorine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2-methoxyethoxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar benzene ring with chlorine and methoxy groups but has different functional groups attached.
Uniqueness
5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-2-(2-methoxyethoxy)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBAFVMKGCVFQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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